Cyclohexanepropionic acid, 1-nitro-, methyl ester, also known as methyl 3-(1-nitrocyclohexyl)propanoate, is a chemical compound with the molecular formula and a molecular weight of approximately 215.246 g/mol. This compound is characterized by the presence of a nitro group attached to a cyclohexane ring, which is further connected to a propionic acid moiety through an ester linkage. Its structure contributes to its unique chemical properties and potential biological activity .
These reactions illustrate the compound's versatility in synthetic organic chemistry.
Several methods can be employed for the synthesis of cyclohexanepropionic acid, 1-nitro-, methyl ester:
These synthetic pathways highlight the compound's accessibility for research and industrial applications.
Cyclohexanepropionic acid, 1-nitro-, methyl ester has potential applications in various fields:
Several compounds share structural similarities with cyclohexanepropionic acid, 1-nitro-, methyl ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexanepropionic acid | Lacks nitro group; simpler structure | |
| Methyl cyclohexanepropionate | Similar ester but without the nitro substitution | |
| 3-(1-Nitrocyclohexyl)propanoic acid | Directly related; different functional groups | |
| Pentanoic acid, 4-nitro-, methyl ester | Different carbon chain length; similar nitro group |
Cyclohexanepropionic acid, 1-nitro-, methyl ester stands out due to its unique combination of a cyclohexyl ring and a nitro group attached to a propionic acid derivative. This configuration may confer distinct reactivity and biological properties compared to its analogs .
The compound is systematically named methyl 3-(1-nitrocyclohexyl)propanoate according to IUPAC nomenclature. Alternative designations include 1-nitrocyclohexanepropionic acid methyl ester and 3-(1-nitrocyclohexyl)propanoic acid methyl ester. Regional variations include the German Methyl-3-(1-nitrocyclohexyl)propanoat and French 3-(1-Nitrocyclohexyl)propionate de méthyle.
The molecular structure comprises a cyclohexane ring with a nitro group (-NO$$2$$) at the 1-position, a propanoate ester (-COOCH$$3$$) at the 3-position, and a methyl ester moiety. The SMILES notation is COC(=O)CCC1(CCCCC1)[N+](=O)[O-], while the InChIKey is AVXYQXCOTAFKQF-UHFFFAOYSA-N.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{17}\text{NO}_4 $$ | |
| Average Mass | 215.25 g/mol | |
| Monoisotopic Mass | 215.115758 Da | |
| SMILES | COC(=O)CCC1(CCCCC1)[N+](=O)[O-] |